molecular formula C12H14N2O2 B022084 Primidone-d5 CAS No. 73738-06-4

Primidone-d5

Cat. No. B022084
CAS RN: 73738-06-4
M. Wt: 223.28 g/mol
InChI Key: DQMZLTXERSFNPB-ZBJDZAJPSA-N
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Description

Synthesis Analysis

The synthesis of Primidone-d5 involves a three-step process starting with diethyl phenylmalonate and bromoethane-d5. This method produces 5-ethyl-d5-5-phenyl-2-thioxobarbituric acid, primidone-ethyl-d5, and phenobarbital-ethyl-d5 with an overall isotopic purity exceeding 95%. The synthesis provides detailed synthetic techniques and spectral data for both the labelled intermediate and the final drugs (Andresen & Biemann, 1979).

Molecular Structure Analysis

A structural and vibrational study of primidone, based on both monomer and dimer calculations, reveals the molecular geometry optimized using the DFT method at B3LYP/6-31++G(d,p) level. This analysis includes experimental IR and Raman spectra comparisons with theoretical wavenumber values, offering insights into the molecule's vibrational spectral simulations and potential stable conformers through torsion potential energy surface scan studies (Çelik et al., 2015).

Chemical Reactions and Properties

Primidone is metabolized into phenylethylmalondiamide (PEMA) or phenobarbital, highlighting its complex metabolic pathways in vivo. Studies have synthesized and tested 2-hydroxyprimidone as a potential intermediate in these biodegradation pathways, illustrating the chemical reactivity and transformation of primidone in biological systems (Lafont et al., 1990).

Physical Properties Analysis

Primidone appears as a white odorless crystalline powder with a slightly bitter taste, soluble in water and alcohol at specific concentrations. Its melting range is noted between 279 to 284°C. This section elaborates on its solubility, melting range, and other physical characteristics essential for its identification and formulation (Al-badr & El-obeid, 1988).

Chemical Properties Analysis

Investigations into the chemical properties of primidone, including its analytical profile, reveal its quantification in various forms through ultraviolet spectrometry and thin-layer chromatography. These methods underscore the compound's stability, reactivity, and interaction with different chemical agents, providing a comprehensive overview of primidone's chemical behavior in analytical contexts (Al-badr & El-obeid, 1988).

Scientific Research Applications

  • Anticonvulsant Drug for Epilepsy and Essential Tremor : Primidone is widely recognized as an effective anticonvulsant medication. It is particularly indicated for treating partial epilepsy and essential tremor. The antitremor activity of Primidone is believed to involve the GABAergic system and GABAA receptors (Habibi, 2010).

  • Structural and Vibrational Studies : Research has been conducted on the structural and vibrational properties of Primidone, which contributes to the understanding of its efficacy in the treatment of epilepsy (Çelik et al., 2015).

  • Control of Various Types of Seizures : It is used in controlling grand mal, psychomotor, and focal epileptic seizures (National Toxicology Program, 2000).

  • Treatment of Recurrent Seizures and Epilepsy : Primidone has been found safe and effective in treating recurrent grand mal seizures and focal motor and psychomotor epilepsy (Kappy & Buckley, 1969).

  • Anticonvulsant Activity in Animal Models : Its effectiveness as an anticonvulsant has been demonstrated in animal models, such as epileptic fowl exposed to intermittent photic stimulation (Johnson, Davis, & Crawford, 1978).

  • Impact on Thyroid Gland : Research indicates that Primidone can have destructive effects on the thyroid gland, causing necrosis with increasing doses (Jamshidnezhad & Shariati, 2018).

  • Effective Against Essential Tremor : Several studies have shown that Primidone is significantly superior to placebo in reducing hand tremor, showing efficacy comparable to propranolol (Findley, Cleeves, & Calzetti, 1985); (Koller & Royse, 1986).

  • Genotoxicity Studies : It has been found capable of inducing mutations in both somatic and germ cells of mice, indicating its potential genotoxic effects (Rao, Shaheen, Usha Rani, & Rao, 1986).

  • Environmental Implications : Research on the removal of Primidone from urban wastewaters using ozone-based advanced oxidation processes indicates its potential environmental impact and the effectiveness of certain treatments (Figueredo et al., 2019).

  • Synthesis of Primidone-d5 : The synthesis of Primidone-ethyl-d5, a specific isotopically labeled form of Primidone, has been achieved through a three-step process utilizing diethyl phenylmalonate and bromoethane-d5 (Andresen & Biemann, 1979).

Safety And Hazards

Primidone-d5 is highly flammable and harmful if swallowed . It is suspected of causing cancer and can cause damage to organs . Precautions include keeping away from heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)10(15)13-8-14-11(12)16/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMZLTXERSFNPB-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NCNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NCNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486732
Record name Primidone-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Primidone-d5

CAS RN

73738-06-4
Record name Primidone-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
J Park, N Yamashita, C Park, T Shimono, DM Takeuchi… - Chemosphere, 2017 - Elsevier
We investigated the concentrations of 57 target compounds in the different treatment units of various biological treatment processes in South Korea, including modified biological …
Number of citations: 145 www.sciencedirect.com
DJ Speed, SJ Dickson, ER Cairns… - Journal of analytical …, 2000 - academic.oup.com
… carbamazepinedl0, phenytoin-dl0, and valproic acid-d4 were purchased from Scientific Technology (Canberra, Australia), and deuterated phenobarbitone-d5 and primidone-d5 were …
Number of citations: 44 academic.oup.com
R Jiang, D Zhang, Z Zhao, S Mei - Journal of Pharmaceutical and …, 2023 - Elsevier
Antiepileptic drugs (AEDs) have narrow therapeutic ranges with large individual variability. Routine therapeutic drug monitoring of AEDs was useful for dose optimization, but the …
Number of citations: 2 www.sciencedirect.com
Y Aminot, L Fuster, P Pardon, K Le Menach… - Science of the total …, 2018 - Elsevier
This study focuses on the fate of pharmaceuticals discharged into an estuarine environment, particularly into the Turbidity Maximum Zone (TMZ). Batch experiments were set up to …
Number of citations: 42 www.sciencedirect.com
TFT Omar, AZ Aris, FM Yusoff, S Mustafa - … Geochemistry and Health, 2019 - Springer
The concentration profile, distribution and risk assessment of pharmaceutically active compounds (PhACs) in the coastal surface water from the Klang River estuary were measured. …
Number of citations: 32 link.springer.com
TFT Omar, AZ Aris, FM Yusoff, S Mustafa - Marine pollution bulletin, 2018 - Elsevier
This baseline assessment reports on the occurrence, distribution, and sources of emerging organic contaminants (EOCs) in tropical coastal sediments of anthropogenically impacted …
Number of citations: 59 www.sciencedirect.com
K Lin, S Bondarenko, J Gan - Journal of Soils and Sediments, 2011 - Springer
… and spiked with a known amount of the mixture of the deuterium-labeled standards (10 ng each for carbamazepine-d10, diazepam-d5, dilantin-d10, meprobamate-d3, primidone-d5, …
Number of citations: 30 link.springer.com
SY Wee, AZ Aris, FM Yusoff, SM Praveena - Science of the Total …, 2019 - Elsevier
Endocrine disrupting compounds (EDCs) are an emerging environmental concern and commonly occur as a mixture of compounds. The EDC mixture can be more toxic than any single …
Number of citations: 93 www.sciencedirect.com
SY Wee, DEM Haron, AZ Aris, FM Yusoff… - … geochemistry and health, 2020 - Springer
… Analyte loss and ionization suppression (matrix effect < 100%) of the target APIs were regulated using isotopically labeled compounds such as primidone-D5 (98%), sulfamethoxazole-…
Number of citations: 40 link.springer.com
BO Clarke, T Anumol, M Barlaz, SA Snyder - Chemosphere, 2015 - Elsevier
Landfill leachate samples (n = 11) were collected from five USA municipal solid waste (MSW) landfills and analyzed for ten trace organic pollutants that are commonly detected in …
Number of citations: 192 www.sciencedirect.com

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